molecular formula C19H21FN2O B2386116 4-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide CAS No. 952992-96-0

4-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide

Cat. No.: B2386116
CAS No.: 952992-96-0
M. Wt: 312.388
InChI Key: SYJSRSVKKCQUSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is a chemical compound of significant interest in medicinal chemistry and preclinical research. Its molecular structure incorporates two pharmaceutically important motifs: a fluorinated benzamide and a pyrrolidine ring. Fluorinated benzamides are a recognized scaffold in drug discovery, with research indicating their potential in developing agents for pain management . Studies on structurally related sulfonamide compounds have shown promising antinociceptive and antiallodynic effects in murine models, reversing both acute thermal pain and diabetes-induced neuropathic pain, suggesting a potential dual mechanism of action that may involve serotonergic and opioidergic pathways . The pyrrolidine ring is a versatile saturated heterocycle that contributes significantly to a molecule's three-dimensional structure and biological activity . Its sp 3 -hybridization enhances spatial coverage, which can improve binding selectivity and optimize physicochemical parameters, making it a prevalent feature in numerous FDA-approved drugs and bioactive molecules . This combination of features makes this compound a valuable chemical tool for researchers exploring new therapeutic agents, particularly in the areas of neuroscience and central nervous system (CNS) disorders. Further investigations are warranted to fully elucidate its specific molecular targets, mechanism of action, and broader pharmacological profile. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-fluoro-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c20-17-7-5-16(6-8-17)19(23)21-12-11-15-3-9-18(10-4-15)22-13-1-2-14-22/h3-10H,1-2,11-14H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJSRSVKKCQUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Coupling Reactions: The final step involves coupling the fluorinated intermediate with a benzamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the benzamide group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or fluorinated derivatives.

Scientific Research Applications

4-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications, particularly in targeting GABA receptors in the brain.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide involves its ability to bind to specific molecular targets, such as GABA receptors in the brain. This binding can modulate neurotransmitter activity, leading to various physiological effects. The compound’s structure allows it to interact with the receptor’s binding site, influencing the receptor’s function and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine/Piperidine Moieties

4-Fluoro-N-(4-(pyrrolidin-1-yl)phenyl)benzamide
  • Structural Difference : The target compound contains a phenethyl linker between the benzamide and pyrrolidine, whereas this analogue has a direct phenyl-pyrrolidine linkage.
  • This may enhance selectivity or potency compared to the phenyl-linked analogue .
4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide
  • Structural Difference : Replaces pyrrolidine with a piperazine ring and adds a methoxyphenyl group.
  • Implications : Piperazine’s basic nitrogen increases water solubility, while the methoxy group enhances electron-donating effects. This compound may exhibit distinct receptor binding profiles (e.g., serotonin or dopamine receptors) compared to the pyrrolidine-containing target .
4-Fluoro-N-[3-(1-methyl-piperidin-4-yl)-1H-indol-5-yl]-benzamide
  • Structural Difference : Incorporates an indole ring and a methyl-piperidine group.
  • The methyl-piperidine group may alter metabolic stability compared to pyrrolidine .

Fluorinated Benzamide Derivatives with Varied Substituents

4-Fluoro-N-(octan-2-yl)benzamide
  • Structural Difference : Substitutes the pyrrolidine-phenethyl group with a linear octan-2-yl chain.
  • Implications : The alkyl chain increases lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility. This compound’s synthesis via iridium-catalyzed reactions (85% yield) contrasts with the target’s likely multi-step synthesis involving palladium or nickel catalysts .
4-Fluoro-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide
  • Structural Difference : Replaces the phenethyl-pyrrolidine group with a thiazole ring and methoxyphenyl substituent.
  • Predicted acidity (pKa ≈ 7.02) suggests moderate protonation under physiological conditions .

Pharmacological and Functional Comparisons

Antifungal Activity
  • Pyrrolidine Derivatives: Compound N-(2'-nitrobenzyl imino)-4-(2'',5''-dioxopyrrolidin-1-yl)benzamide exhibits antifungal activity against Aspergillus niger (12.3 mm inhibition zone), suggesting that pyrrolidine-containing benzamides may share similar mechanisms .
PD-L1 Inhibition
  • Sulfonamide-Benzamide Hybrids : Compound 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide shows 57.2% PD-L1 inhibition, highlighting the importance of the phenethyl linker in immune checkpoint modulation .
  • Target Compound : The absence of a sulfonamide group may reduce PD-L1 affinity but could redirect activity toward other targets (e.g., kinases or GPCRs).
Table 1: Key Properties of Selected Analogues
Compound Name Molecular Weight Melting Point (°C) Key Functional Groups Synthesis Yield
Target Compound ~358.4 (calc.) N/A Fluorobenzamide, pyrrolidine N/A
4-Fluoro-N-(octan-2-yl)benzamide 251.3 N/A Fluorobenzamide, alkyl chain 85%
4-Fluoro-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide 328.4 N/A Fluorobenzamide, thiazole N/A
N-(2'-nitrobenzyl imino)-4-(2'',5''-dioxopyrrolidin-1-yl)benzamide 368.4 N/A Nitrobenzyl, dioxopyrrolidine N/A

Biological Activity

4-Fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is a compound that has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry and pharmacology. The unique structural features of this compound, including the presence of a fluorine atom and a pyrrolidine moiety, suggest significant implications for its interaction with biological targets.

The primary target of this compound is Succinate Dehydrogenase (SDH) . This enzyme plays a crucial role in the citric acid cycle and mitochondrial respiration. The compound interacts with SDH through hydrogen bonding and pi-pi interactions , leading to inhibition of its activity. This inhibition can result in decreased ATP production, which may affect various cellular processes and potentially induce cell death, particularly in fungal cells, thereby exhibiting antifungal properties.

Pharmacokinetics

The physicochemical properties of this compound suggest it may possess good bioavailability. The molecular weight and structure indicate favorable characteristics for absorption and distribution within biological systems.

While the complete biochemical profile of this compound is still under investigation, it is known that derivatives of pyrrolidine can interact with various enzymes and proteins. These interactions may influence cellular functions such as signaling pathways, gene expression, and metabolism.

Cellular Effects

Current research is exploring the cellular effects of this compound, which are anticipated to include alterations in cell signaling pathways and metabolic processes. The potential impact on cellular functions could have significant implications for therapeutic applications.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry : It serves as a building block for organic synthesis and the development of new chemical entities.
  • Biology : The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
  • Medicine : It is being investigated for pharmacological properties, particularly regarding its interactions with GABA receptors in the brain.
  • Industry : The compound is utilized in developing advanced materials and chemical processes.

Comparison with Similar Compounds

The presence of the fluorine atom in this compound enhances its lipophilicity, metabolic stability, and binding affinity to molecular targets compared to other similar compounds. This unique feature may contribute to its distinct biological activity profile.

Case Studies

Research on related compounds indicates that modifications to the benzamide structure can significantly alter biological activity. For instance, studies on other pyrrolidine derivatives have shown varying degrees of efficacy against specific targets such as serotonin receptors and phosphodiesterases, suggesting that structural nuances are critical in determining pharmacological outcomes .

Q & A

Basic Questions

Q. What are the recommended multi-step synthetic routes for 4-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide, and what key intermediates should be monitored?

  • Methodology : The synthesis typically involves coupling a fluorobenzoyl chloride derivative with a phenethylamine intermediate containing a pyrrolidine substituent. Key intermediates include the activated benzamide precursor (e.g., 4-fluorobenzoyl chloride) and the phenethylamine intermediate (e.g., 4-(pyrrolidin-1-yl)phenethylamine). Reaction progress can be monitored using thin-layer chromatography (TLC) at each step, with intermediates characterized via 1^1H NMR to confirm functional group incorporation (e.g., amide bond formation at ~6.5–7.5 ppm for aromatic protons and ~3.0–3.5 ppm for pyrrolidine methylene groups) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and what spectral markers should be prioritized?

  • Methodology :

  • NMR Spectroscopy :
  • 1^1H NMR: Prioritize signals for the fluorophenyl group (doublets at ~7.2–7.8 ppm), pyrrolidine protons (multiplet at ~2.7–3.3 ppm), and amide NH (broad signal at ~5.5–6.5 ppm if present).
  • 19^{19}F NMR: A singlet near -115 ppm confirms the fluorine substituent’s position .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion peak (e.g., [M+H]+^+) with the theoretical exact mass (C19_{19}H20_{20}FN2_2O: 320.16 g/mol) .

Advanced Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities of structurally similar benzamide derivatives?

  • Methodology :

  • Comparative Structure-Activity Relationship (SAR) Studies : Synthesize analogs with systematic modifications (e.g., fluorophenyl vs. chlorophenyl, pyrrolidine vs. piperidine) and test them under standardized assays (e.g., enzyme inhibition, cellular uptake).
  • Data Normalization : Control for variables like solvent choice (DMSO vs. aqueous buffers) and cell line specificity. For example, conflicting cytotoxicity data may arise from differences in cell membrane permeability, which can be addressed using logP measurements or parallel artificial membrane permeability assays (PAMPA) .

Q. What methodological approaches are optimal for studying the pharmacokinetic properties of this compound in preclinical models?

  • Methodology :

  • In Vitro ADME :
  • Microsomal Stability : Incubate the compound with liver microsomes (human/rat) to assess metabolic half-life. Monitor degradation via LC-MS/MS.
  • Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction.
  • In Vivo Studies : Administer the compound intravenously/orally to rodents, collect plasma at timed intervals, and quantify concentrations using validated LC-MS methods. Calculate AUC, Cmax_{max}, and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.